molecular formula C18H20N2O4 B5708646 N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide

N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5708646
M. Wt: 328.4 g/mol
InChI Key: QMODFMUTEKRDGH-UHFFFAOYSA-N
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Description

N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide, also known as DEBIO-0932, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as benzoylphenylureas, which are known to inhibit cell proliferation and induce apoptosis in cancer cells. DEBIO-0932 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide inhibits the activity of a protein called Aurora kinase A, which is involved in the regulation of cell division and is overexpressed in many types of cancer. By inhibiting Aurora kinase A, this compound prevents cancer cells from dividing and proliferating, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It inhibits the phosphorylation of histone H3, which is a marker of cell division, and induces the cleavage of PARP, which is a marker of apoptosis. It also reduces the expression of VEGF, which is a protein that promotes angiogenesis.

Advantages and Limitations for Lab Experiments

N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for Aurora kinase A, which makes it an ideal tool for studying the role of this protein in cancer. However, this compound has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the study of N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of Aurora kinase A in cancer stem cells and its potential as a therapeutic target for cancer stem cell eradication is an interesting avenue of research. Finally, the development of biomarkers that predict response to this compound treatment could help identify patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide involves a multi-step process that begins with the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzonitrile to form the corresponding benzamide intermediate. The final step involves the reaction of the benzamide intermediate with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form this compound.

Scientific Research Applications

N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-22-15-11-10-14(12-16(15)23-4-2)18(21)24-20-17(19)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMODFMUTEKRDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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